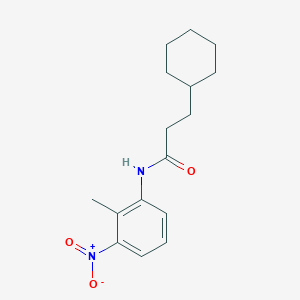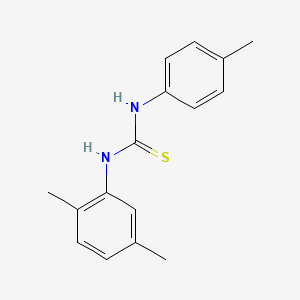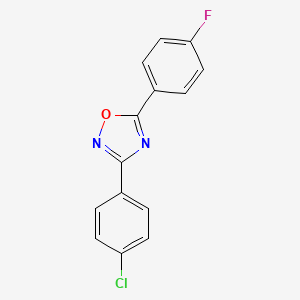![molecular formula C15H21NO3 B5697817 N-[2-(3,4-dimethoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5697817.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclobutanecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related cyclobutane derivatives involves innovative methods, such as the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate in methanol under photoirradiation by direct sunlight, which leads to compounds with a slightly distorted square-planar arrangement of the cyclobutane ring. This method emphasizes the importance of conditions and starting materials in the synthesis of complex cyclobutane derivatives (Shabir et al., 2020).
Molecular Structure Analysis
The molecular and crystal structures of related compounds have been determined by single-crystal X-ray analysis, revealing a center of inversion in the molecule and a distorted square-planar arrangement of the central four-membered ring. Natural bond orbital population analysis and Hirshfeld surface analysis further elucidate the stability and interactions within the crystal structure, highlighting the significance of hydrogen bonding and van der Waals interactions in crystal packing (Shabir et al., 2020).
Chemical Reactions and Properties
Cyclobutane derivatives undergo various chemical reactions, including oxidative scission and photochemical [2+2] cycloadditions. For example, the reaction of ethyl 2,2-dimethoxycyclopropane-1-carboxylates with RuO4 leads to oxidative ring opening by regioselective scission, demonstrating the reactivity of cyclobutane rings towards oxidative conditions (Graziano et al., 1996).
Physical Properties Analysis
The physical properties of cyclobutane derivatives, such as melting points, boiling points, and solubility, are influenced by the molecular structure and substituents. The planarity and distortion of the cyclobutane ring, as well as the nature and position of substituents, can significantly affect these properties, though specific data on N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclobutanecarboxamide are not directly provided in the cited studies.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions, of cyclobutane derivatives are determined by their unique molecular structures. The presence of dimethoxyphenyl groups and the cyclobutane ring in N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclobutanecarboxamide suggests potential for specific chemical behaviors, such as susceptibility to photochemical reactions and oxidative conditions, as demonstrated in related compounds (Graziano et al., 1996).
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-18-13-7-6-11(10-14(13)19-2)8-9-16-15(17)12-4-3-5-12/h6-7,10,12H,3-5,8-9H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBECJBZMDVOGBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2CCC2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]cyclobutanecarboxamide | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5697753.png)
![N-(2,5-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5697763.png)
![2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one](/img/structure/B5697773.png)
![methyl {4,7-dimethyl-5-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5697779.png)
![2-(methylthio)-N-[2-(4-morpholinyl)ethyl]-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B5697784.png)


![N-{4-[(acetylamino)sulfonyl]phenyl}-2,2-dichloroacetamide](/img/structure/B5697809.png)
![1-[(4-ethoxy-1-naphthyl)carbonothioyl]pyrrolidine](/img/structure/B5697815.png)
![2-{[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5697820.png)

![3-(4-chlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5697841.png)
![5-[(4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5697845.png)